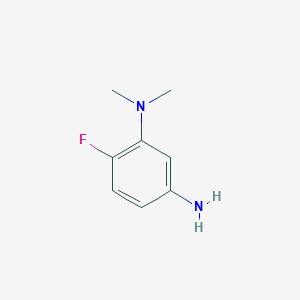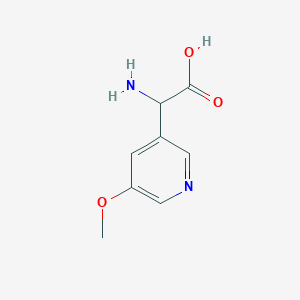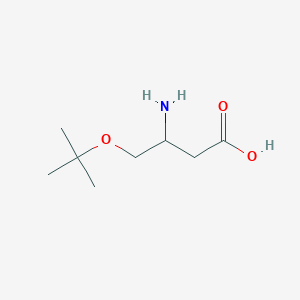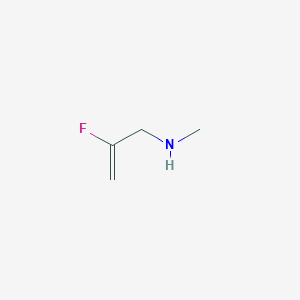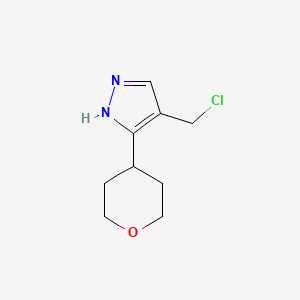
4-Methyl-5-(1H-pyrazol-4-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyrazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiazole and pyrazole rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate aldehyde to yield the desired compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(1H-pyrazol-4-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides of the thiazole and pyrazole rings.
Reduction: Reduced forms of the thiazole and pyrazole rings.
Substitution: Alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Methyl-5-(1H-pyrazol-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiazole: Shares the thiazole ring but lacks the pyrazole moiety.
1H-Pyrazole: Contains the pyrazole ring but lacks the thiazole moiety.
Thiazolyl-pyrazole derivatives: Compounds with similar structures but different substituents on the thiazole or pyrazole rings.
Uniqueness
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is unique due to the combination of both thiazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7N3S |
|---|---|
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
4-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-7(11-4-8-5)6-2-9-10-3-6/h2-4H,1H3,(H,9,10) |
Clave InChI |
IROOYCCOOULFQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


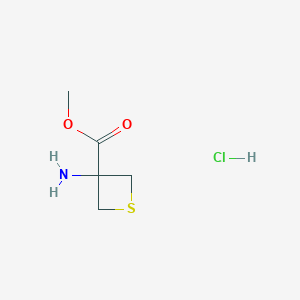
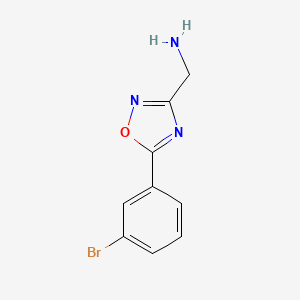
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

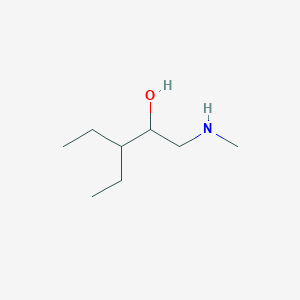
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
